1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-7-5-16(6-8-17)19-15-21-22(25-9-10-29(21)26-19)28-13-11-27(12-14-28)20-4-2-1-3-18(20)24/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBMOKCIHLADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.
Attachment of the 2-fluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using 2-fluorophenylboronic acid or 2-fluoroiodobenzene.
Formation of the piperazine ring: The final step involves the reaction of the intermediate with piperazine under suitable conditions, such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF, electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22ClN5
- Molecular Weight : 343.86 g/mol
- CAS Number : 1111268-23-5
The compound features a complex structure that allows for interactions with multiple biological targets, contributing to its pharmacological potential.
Anticancer Potential
Research indicates that pyrazolo derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 (Breast) | 27.6 |
| A549 (Lung) | 32.1 |
| HeLa (Cervical) | 15.4 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has demonstrated efficacy against various microbial strains. A study evaluated its activity against several bacteria and fungi:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These findings highlight its potential as an antimicrobial agent.
Anti-inflammatory Effects
Pyrazolo derivatives are known for their anti-inflammatory properties. This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in vitro, suggesting its utility in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of the compound on human cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells.
Case Study 2: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other pyrazole derivatives for its antimicrobial activity. It exhibited superior inhibition against Candida albicans, outperforming several standard antifungal agents.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anti-cancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Application: Primarily used as a building block for coupling reactions to introduce amine-containing groups .
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
- Molecular Formula : C₂₂H₂₁FN₄
- Key Difference : Substitutes the 4-chlorophenyl group with a 2,5-dimethylphenyl group on the piperazine. The methyl groups may enhance lipophilicity but reduce target selectivity compared to halogenated analogs .
Piperazine-Containing Analogues
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine
- Molecular Formula : C₁₈H₁₉ClN₄
- Molecular Weight : 326.83 g/mol
- Key Difference : Replaces pyrazolo[1,5-a]pyrazine with pyrazolo[1,5-a]pyridine and uses a methylene linker between the piperazine and heterocycle. The methylene group increases conformational flexibility but may reduce binding rigidity .
1-(4-Chloro-2-fluorophenyl)piperazine
- Molecular Formula : C₁₀H₁₁ClFN₂
- Molecular Weight : 214.66 g/mol
- Key Difference : A simpler piperazine derivative with direct halogen substitution on the phenyl ring. Used as a precursor for synthesizing complex molecules like the target compound .
Pyrazolo[1,5-a]pyrimidine Derivatives
tert-Butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate (14d) Purity: 98.72% Key Difference: Incorporates a pyrazolo[1,5-a]pyrimidine core and a tert-butyl carbamate group on piperazine.
(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone (14h) Purity: >99% Key Difference: Substitutes the 2-fluorophenyl group with a phenyl ring. The absence of fluorine may decrease metabolic stability due to reduced electronegativity .
Biological Activity
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, emphasizing its medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions of appropriate precursors.
- Introduction of Chlorophenyl Group : A substitution reaction introduces the chlorophenyl moiety.
- Attachment of Piperazine Ring : The piperazine component is integrated via a nucleophilic substitution reaction.
- Fluorophenyl Substitution : The final step involves the introduction of the fluorophenyl group to complete the structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Antiviral Activity
A study explored the antiviral properties of compounds structurally similar to pyrazolo derivatives. The results indicated that modifications in the piperazine linker could enhance antiviral activity against chikungunya virus (CHIKV), with selectivity indices showing promising profiles for certain analogues . Although specific data on this compound's antiviral efficacy is limited, its structural relatives suggest potential in this area.
Anticancer Properties
Research into related pyrazolo derivatives has shown significant anticancer activity. For instance, compounds within this class have been reported to inhibit specific kinases involved in cancer progression . The unique structural features of this compound may contribute similarly to its anticancer potential.
Enzyme Inhibition
Enzymatic inhibition studies have indicated that pyrazolo derivatives can act as inhibitors for various enzymes, including acetylcholinesterase and urease . This suggests that our compound may also exhibit enzyme inhibitory properties, which could be beneficial in treating conditions associated with enzyme dysregulation.
Case Studies and Research Findings
Several studies have focused on related compounds that share structural similarities with this compound:
These findings indicate a broad spectrum of biological activities associated with compounds in this chemical class.
Q & A
Basic: What synthetic strategies are effective for preparing halogenated pyrazolo-pyrazine-piperazine hybrids?
Methodological Answer:
The synthesis of such compounds typically involves coupling halogenated aryl groups to the pyrazolo-pyrazine core via nucleophilic substitution or cross-coupling reactions. For example, a multi-step approach may include:
- Step 1: Formation of the pyrazolo-pyrazine scaffold using α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)ethanones as intermediates .
- Step 2: Introducing halogenated aryl substituents (e.g., 4-chlorophenyl or 2-fluorophenyl groups) via Suzuki-Miyaura coupling or Ullmann-type reactions.
- Step 3: Purification via flash chromatography or crystallization with solvents like diethyl ether, as demonstrated in analogous piperazine derivatives .
Key Considerations: Optimize reaction temperature (e.g., 60–80°C for cross-coupling) and use catalysts like Pd(PPh₃)₄. Monitor progress via TLC or HPLC.
Advanced: How can reaction yields be improved when introducing sterically hindered aryl groups?
Methodological Answer:
Steric hindrance from halogenated aryl groups (e.g., 4-chlorophenyl) can reduce coupling efficiency. Strategies include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility .
- Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) or copper(I) iodide for Ullmann reactions.
- Microwave-Assisted Synthesis: Reduce reaction time and improve yields (e.g., 30 minutes at 100°C) .
- Additives: Employ phase-transfer catalysts (e.g., TBAB) or bases like DIEA to deprotonate intermediates .
Validation: Confirm yield improvements via GC-MS or LC-MS and compare with literature benchmarks.
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm for fluorophenyl/chlorophenyl groups) and piperazine backbone (δ 2.4–3.8 ppm) .
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry, as shown for related pyrazolo-pyrimidines .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- HPLC-PDA: Assess purity (>95%) using C18 columns and gradient elution (e.g., water:acetonitrile) .
Advanced: How to address conflicting bioactivity data in enzyme inhibition assays?
Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation steps:
- Replicate Assays: Use triplicate measurements and include positive controls (e.g., known kinase inhibitors for tyrosine kinase studies) .
- Stability Testing: Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and monitor degradation via HPLC .
- Enzyme Source: Compare activity using recombinant vs. native enzymes to rule out isoform-specific effects .
Example: For kinase inhibition, use ADP-Glo™ assays to quantify ATP consumption and normalize data to protein concentration.
Advanced: What computational approaches predict binding modes to therapeutic targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases. Focus on halogen bonding (Cl/F with backbone carbonyls) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hinge-region interactions in kinases).
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing Cl/F) with bioactivity data to guide SAR .
Basic: How to evaluate compound stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) for 24 hours and quantify degradation via LC-MS .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity: Store samples in amber vials and monitor photodegradation using UV-Vis spectroscopy.
Advanced: Designing SAR studies for dual halogenated derivatives
Methodological Answer:
- Variation Points: Synthesize analogs with (a) alternative halogens (e.g., Br at 4-chlorophenyl position), (b) substituent positions (e.g., 3-fluorophenyl), and (c) piperazine modifications (e.g., N-methylation) .
- Biological Testing: Prioritize assays relevant to structural motifs (e.g., cytotoxicity in cancer cell lines for pyrazolo-pyrazines ).
- Data Analysis: Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify pharmacophores.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
